molecular formula C14H18ClNO2 B2515771 ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride CAS No. 2490412-78-5

ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride

Cat. No.: B2515771
CAS No.: 2490412-78-5
M. Wt: 267.75
InChI Key: UJJWUMSOWBJBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride is a substituted isoquinoline derivative characterized by a 3,4-dihydroisoquinoline core with a 3,3-dimethyl group and an ethyl carboxylate moiety at position 1. The hydrochloride salt enhances its aqueous solubility, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

ethyl 3,3-dimethyl-4H-isoquinoline-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2.ClH/c1-4-17-13(16)12-11-8-6-5-7-10(11)9-14(2,3)15-12;/h5-8H,4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJWUMSOWBJBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(CC2=CC=CC=C21)(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-bromo-phenylacetic acid.

    Esterification: The 2-bromo-phenylacetic acid is converted into an ester.

    Grignard Reaction: The ester is then reacted with methyl Grignard reagent to form a tertiary alcohol.

    Cyclization: The tertiary alcohol undergoes cyclization to form the dihydroisoquinoline core.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amine functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 3,4-dihydroisoquinoline compounds exhibit promising anticancer properties. For instance, studies have shown that certain synthesized derivatives demonstrate significant cytotoxic effects against various cancer cell lines. One study evaluated the anticancer activity of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, revealing effective inhibition of breast cancer cell proliferation .

CompoundCell LineIC50 (μg/mL)
Compound AHCT-1161.9
Compound BMCF-77.52
Compound CHCT-1165.0

Neuroprotective Effects
There is emerging evidence that compounds related to ethyl 3,3-dimethyl-3,4-dihydroisoquinoline may possess neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Synthetic Pathways
Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride serves as an intermediate in the synthesis of various complex organic molecules. An efficient synthetic route has been developed for producing N-alkylated 3,4-dihydroisoquinolinones via iminium intermediates. This method allows for the generation of diverse derivatives with potential biological activities .

StepReagentsConditionsYield (%)
1MeMgBrTHF, 0 °C to rt98
2mCPBACH2Cl288
3OxoneMeCN/H2O39

Pharmacological Studies

Pharmaceutical Formulations
The compound has been investigated for its formulation into pharmaceutical compositions aimed at enhancing bioavailability and therapeutic efficacy. It can be combined with various excipients to create stable formulations suitable for oral or parenteral administration .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Anticancer Properties : A systematic investigation was conducted on a series of synthesized compounds derived from ethyl 3,3-dimethyl-3,4-dihydroisoquinoline. The study reported promising results in inhibiting breast cancer cell growth compared to standard chemotherapeutic agents .
  • Neuroprotective Mechanisms : Another research effort focused on the neuroprotective mechanisms of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and apoptosis in neuronal cells .

Mechanism of Action

The mechanism of action of ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs based on substituent variations, physicochemical properties, and inferred biological implications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties
Compound Name Substituents Molecular Formula Melting Point (°C) Notable Features
Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride 3,3-dimethyl, ethyl carboxylate C₁₄H₁₈ClNO₂ Not reported Hydrochloride salt improves solubility; ester group may act as a prodrug or metabolic stabilizer.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) 6,7-dimethoxy, 1-methyl C₁₄H₁₉NO₄ Not reported Methoxy groups increase polarity and potential hydrogen bonding, altering receptor affinity compared to dimethyl groups .
6,7-Dimethoxy-1,3-dimethyl-3,4-dihydroisoquinoline hydrochloride 6,7-dimethoxy, 1,3-dimethyl C₁₃H₁₈ClNO₂ 212–218 Higher melting point due to crystalline hydrochloride salt; methoxy groups may enhance CNS penetration .
(S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid Amino acid side chain C₁₄H₁₈N₂O₂ Not reported Introduces chirality and carboxylate group, potentially targeting amino acid transporters or enzymes .
6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride Hydrazine, ethyl, methyl C₁₄H₁₉ClN₄ Not reported Hydrazine moiety increases reactivity; possible use in chelation or coordination chemistry .

Physicochemical and Pharmacokinetic Implications

Solubility and Bioavailability: The hydrochloride salt in the target compound and 6,7-dimethoxy-1,3-dimethyl analog enhances aqueous solubility, critical for oral bioavailability .

Metabolic Stability: Ethyl carboxylate in the target compound may resist rapid hydrolysis compared to ester analogs with electron-withdrawing groups (e.g., nitro in ethyl 4-chloro-8-nitroquinoline-3-carboxylate) . Hydrazine-containing analogs (e.g., 6,8-dimethyl-3-ethyl-2-hydrazinoquinoline) are prone to oxidation, limiting in vivo stability .

Synthetic Considerations: Crystallography tools like SHELX are widely used for structural validation of dihydroisoquinoline derivatives, ensuring accurate determination of substituent configurations .

Biological Activity

Ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride (CAS Number: 2490412-78-5) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C14_{14}H18_{18}ClNO2_2
  • Molecular Weight : 267.75 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

Antitumor Activity

Recent studies have indicated that derivatives of dihydroisoquinoline compounds exhibit notable antitumor activity. For instance, compounds similar to ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate have shown efficacy against various cancer cell lines:

  • In Vitro Studies : A study demonstrated that related compounds significantly reduced the viability of triple-negative breast cancer cells (MDA-MB-231) by approximately 55% at a concentration of 10 µM after three days of treatment .
  • In Vivo Studies : The same compound was tested in subcutaneous xenograft models in mice, showing a significant reduction in tumor size when administered at a dosage of 20 mg/kg .

The mechanism through which ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate exerts its effects may involve modulation of various signaling pathways. For example:

  • PARP Inhibition : Compounds with similar structures have been reported to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells .
  • Receptor Modulation : Some derivatives act as antagonists at specific receptors involved in tumor growth and proliferation .

Synthesis Methods

The synthesis of this compound involves several steps:

  • Iminium Formation : The initial step typically involves the formation of an iminium ion from a precursor dihydroisoquinoline.
  • N-Alkylation : This is followed by N-alkylation to introduce the ethyl carboxylate group.
  • Purification : The final product is purified through crystallization or chromatography to achieve the desired purity levels .

Research Findings and Case Studies

A summary of key findings from research studies on this compound and its analogs is presented in the following table:

StudyCompound TestedAssay TypeResult
(±)-25In Vitro55% reduction in MDA-MB-231 cell viability at 10 µM
(±)-25In VivoSignificant tumor size reduction in xenograft model
VariousPARP InhibitionSub-micromolar range potency observed

Q & A

Q. What are the established synthetic methodologies for ethyl 3,3-dimethyl-3,4-dihydroisoquinoline-1-carboxylate hydrochloride?

The synthesis typically involves multi-step organic reactions. A key approach includes nucleophilic substitution of intermediates with chloroacetonitrile, followed by cyclization using reagents like oxalyl chloride and iron(III) chloride. For example, tandem cyclization of a formamide intermediate under acidic conditions (e.g., MeOH–H₂SO₄) yields the 3,3-dimethyl-3,4-dihydroisoquinoline scaffold, which is subsequently functionalized with an ethyl carboxylate group and converted to the hydrochloride salt .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments.
  • X-ray crystallography : SHELX software is widely used for refining crystallographic data to resolve the 3D structure .
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.

Q. What analytical techniques are recommended for purity assessment?

Purity is assessed via:

  • High-Performance Liquid Chromatography (HPLC) : To quantify impurities (e.g., unreacted intermediates) .
  • Thin-Layer Chromatography (TLC) : For rapid qualitative analysis of reaction progress .

Q. What safety precautions are recommended when handling this compound?

Follow Globally Harmonized System (GHS) guidelines:

  • Use personal protective equipment (PPE) including gloves, goggles, and lab coats.
  • Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

Advanced Research Questions

Q. How do stereochemical considerations influence the biological activity of this compound?

Enantiomeric purity is critical, as chiral centers (e.g., at the 3-position of the dihydroisoquinoline ring) can alter receptor binding. For example, (S)-enantiomers may exhibit higher affinity for certain targets than (R)-forms. Chiral chromatography or asymmetric catalysis can resolve enantiomers, and activity is validated via enzyme-linked assays .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Molecular docking : Simulates binding to receptors (e.g., enzymes or GPCRs) using software like AutoDock.
  • Density Functional Theory (DFT) : Analyzes electronic properties to optimize ligand-recharge interactions. These methods align with evidence-based inquiry frameworks, linking computational predictions to experimental validation .

Q. How do structural modifications at the 3-position of the dihydroisoquinoline ring influence pharmacological activity?

Substituents like methyl or halogens alter lipophilicity, solubility, and target engagement. For instance:

  • Chlorine at position 5 (as in related analogs) enhances metabolic stability .
  • Ethyl carboxylate groups improve bioavailability by increasing water solubility . Comparative studies with analogs (e.g., methyl vs. ethyl esters) are critical for structure-activity relationship (SAR) analysis .

Q. How can in vitro and in vivo models be optimized to evaluate efficacy and toxicity?

  • In vitro : Use cell lines expressing target receptors (e.g., HEK293 for GPCR studies) with dose-response assays (IC₅₀/EC₅₀ calculations).
  • In vivo : Rodent models assess pharmacokinetics (e.g., bioavailability via oral vs. intravenous administration) and organ-specific toxicity. Data contradictions (e.g., species-specific metabolic differences) require cross-validation with human-derived organoids .

Data Contradiction Analysis

Q. How are discrepancies in reported synthetic yields resolved?

Variability in yields (e.g., 85% vs. 89% in cyclization steps) may arise from reaction scale, reagent purity, or temperature control. Reproducibility is improved by standardizing protocols (e.g., anhydrous conditions for iron(III) chloride-mediated cyclization) and characterizing intermediates at each step .

Q. What strategies address conflicting reports on biological activity?

Contradictions in enzyme inhibition data (e.g., IC₅₀ values) may stem from assay conditions (e.g., pH, co-factors). Rigorous replication using standardized protocols (e.g., ATP concentration in kinase assays) and orthogonal assays (e.g., SPR vs. fluorescence) can resolve discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.